2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid
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Overview
Description
2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid: is an organic compound that features both an aniline derivative and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy group and the thiophene ring can impart unique chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.
Introduction of the Thiophene Ring: The acylated aniline derivative is then subjected to a reaction with a thiophene derivative, often through a coupling reaction facilitated by a catalyst such as palladium.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or sulfoxides, while substitution reactions could introduce halogens or alkyl groups into the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Industry: Its unique chemical properties might make it useful in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism by which 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyanilino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Methoxyanilino)-2-(2-furyl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-Methoxyanilino)-2-(2-pyridyl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct and valuable compound for research and application.
Properties
IUPAC Name |
2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPIJKTTXHAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374870 |
Source
|
Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199461-24-0 |
Source
|
Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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